molecular formula C12H7F4N3O B2390013 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile CAS No. 1020252-59-8

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile

Cat. No.: B2390013
CAS No.: 1020252-59-8
M. Wt: 285.202
InChI Key: HCJDXBNBZUOAMC-UHFFFAOYSA-N
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Description

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile is a fluorinated organic compound featuring a malononitrile core conjugated with a tetrafluoroethoxy-substituted aniline moiety. Its structure combines electron-withdrawing groups (tetrafluoroethoxy and nitriles), which enhance stability and reactivity. For instance, malononitrile derivatives are frequently synthesized via condensation reactions under basic conditions, as seen in , where malononitrile reacts with acrylonitrile derivatives in methanol or 2-propanol with Na₂CO₃ .

Properties

IUPAC Name

2-[[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N3O/c13-11(14)12(15,16)20-10-3-1-2-9(4-10)19-7-8(5-17)6-18/h1-4,7,11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDXBNBZUOAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile involves its interaction with specific molecular targets. The tetrafluoroethoxy group may enhance its binding affinity to certain proteins or enzymes, influencing their activity . The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

  • Structure: Shares the malononitrile backbone but incorporates an indolinone ring instead of a tetrafluoroethoxy-aniline group .
  • Synthesis & Applications: Prepared as a pharmaceutical intermediate, its crystal structure lacks classic hydrogen bonds, suggesting lower polarity compared to the target compound.
  • Key Difference : The tetrafluoroethoxy group in the target compound likely enhances lipophilicity and electron-withdrawing effects, which could improve bioactivity in agrochemicals (see ) .

Pesticide Analogs with Tetrafluoroethoxy Groups

  • Example : 1-(2-(2,4-Dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole (tetrazole-class pesticide) .
  • Comparison: Both compounds feature the 1,1,2,2-tetrafluoroethoxy group, which imparts resistance to metabolic degradation. The target compound’s malononitrile core may confer stronger electrophilicity, favoring nucleophilic addition reactions, whereas the triazole in the pesticide enables metal coordination (e.g., in enzyme inhibition).

Fluorinated Aromatic Amines

  • Example : 2-Fluoro-3-methyl-6-nitroaniline () .
  • Comparison: The nitro and fluoro groups in 2-fluoro-3-methyl-6-nitroaniline are meta-directing, similar to the tetrafluoroethoxy group in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Applications References
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile C₁₂H₈F₄N₄O 3-Tetrafluoroethoxy-aniline Malononitrile, amine Agrochemicals (inferred)
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile C₁₂H₇N₃O Indolinone Malononitrile, ketone Pharmaceuticals
1-(2-(2,4-Dichlorophenyl)-3-(tetrafluoroethoxy)propyl)-1H-1,2,4-triazole C₁₃H₁₁Cl₂F₄N₃O Tetrafluoroethoxy, dichlorophenyl Triazole Pesticide (tetrazole)
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ Fluoro, nitro, methyl Amine, nitro Chemical synthesis

Key Research Findings

Electronic Effects : The tetrafluoroethoxy group in the target compound strongly withdraws electrons via its -OCF₂CF₂H moiety, stabilizing negative charge in intermediates. This contrasts with nitro or chloro groups in analogs, which offer less steric shielding .

Synthetic Flexibility: Malononitrile derivatives are synthesized under mild basic conditions (e.g., Na₂CO₃ in alcohol/water), enabling scalable production .

Toxicity Data Gap: Similar compounds like 1-(2-amino-6-nitrophenyl)ethanone lack thorough toxicological studies (), highlighting a research need for the target compound .

Biological Activity

2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile (CAS Number: 1020252-59-8) is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structure features a malononitrile moiety linked to an aniline derivative with a tetrafluoroethoxy group, which may influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C12H7F4N3OC_{12}H_{7}F_{4}N_{3}O, with a molecular weight of approximately 285.2 g/mol. The compound exhibits several notable physical properties:

  • Melting Point : Not specified in the sources.
  • Solubility : Information on solubility in various solvents is limited but is crucial for understanding its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biological pathways. The following sections detail specific areas of activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. For instance, related malononitrile derivatives have shown efficacy against certain bacterial strains by inhibiting growth and biofilm formation. However, specific data regarding this compound's antimicrobial effects are sparse.

Inhibition of Enzymatic Activity

Some studies suggest that malononitrile derivatives can act as enzyme inhibitors. For example:

  • Type III Secretion System (T3SS) : A dissertation highlighted the development of screening assays for T3SS inhibitors, noting that certain compounds could significantly reduce secretion levels of virulence factors in pathogenic bacteria. While this compound was not directly tested in this context, its structural analogs showed promise in inhibiting similar pathways .

The exact mechanism through which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that the presence of the tetrafluoroethoxy group may enhance lipophilicity and facilitate membrane penetration, thereby affecting cellular targets.

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